Cas no 2171191-05-0 (2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperazin-1-yl}acetic acid)

2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperazin-1-yl}acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperazin-1-yl}acetic acid
- 2171191-05-0
- 2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperazin-1-yl}acetic acid
- EN300-1486974
-
- Inchi: 1S/C24H27N3O5/c1-16(23(30)27-12-10-26(11-13-27)14-22(28)29)25-24(31)32-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21H,10-15H2,1H3,(H,25,31)(H,28,29)/t16-/m0/s1
- InChI Key: GAWVUQQHRIIXOJ-INIZCTEOSA-N
- SMILES: O(C(N[C@@H](C)C(N1CCN(CC(=O)O)CC1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 437.19507097g/mol
- Monoisotopic Mass: 437.19507097g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 7
- Complexity: 671
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 99.2Ų
2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperazin-1-yl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1486974-250mg |
2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperazin-1-yl}acetic acid |
2171191-05-0 | 250mg |
$774.0 | 2023-09-28 | ||
Enamine | EN300-1486974-5000mg |
2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperazin-1-yl}acetic acid |
2171191-05-0 | 5000mg |
$2443.0 | 2023-09-28 | ||
Enamine | EN300-1486974-1000mg |
2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperazin-1-yl}acetic acid |
2171191-05-0 | 1000mg |
$842.0 | 2023-09-28 | ||
Enamine | EN300-1486974-50mg |
2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperazin-1-yl}acetic acid |
2171191-05-0 | 50mg |
$707.0 | 2023-09-28 | ||
Enamine | EN300-1486974-10000mg |
2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperazin-1-yl}acetic acid |
2171191-05-0 | 10000mg |
$3622.0 | 2023-09-28 | ||
Enamine | EN300-1486974-100mg |
2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperazin-1-yl}acetic acid |
2171191-05-0 | 100mg |
$741.0 | 2023-09-28 | ||
Enamine | EN300-1486974-1.0g |
2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperazin-1-yl}acetic acid |
2171191-05-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1486974-2500mg |
2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperazin-1-yl}acetic acid |
2171191-05-0 | 2500mg |
$1650.0 | 2023-09-28 | ||
Enamine | EN300-1486974-500mg |
2-{4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperazin-1-yl}acetic acid |
2171191-05-0 | 500mg |
$809.0 | 2023-09-28 |
2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperazin-1-yl}acetic acid Related Literature
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
5. Tunable N-doped hollow carbon spheres induced by an ionic liquid for energy storage applications†Juan Du,Lei Liu,Haixia Wu,Haijun Lv Mater. Chem. Front., 2021,5, 843-850
Additional information on 2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperazin-1-yl}acetic acid
Introduction to 2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperazin-1-yl}acetic Acid (CAS No. 2171191-05-0)
2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperazin-1-yl}acetic acid, identified by its CAS number 2171191-05-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a piperazine moiety linked to an acetic acid derivative. The presence of a fluorenylmethoxycarbonyl (Fmoc) group further enhances its potential utility in medicinal chemistry, particularly in the synthesis of peptide mimetics and protease inhibitors.
The piperazine core is a well-known pharmacophore in drug design, contributing to the compound's ability to interact with biological targets such as enzymes and receptors. In particular, piperazine derivatives have been extensively studied for their roles in central nervous system (CNS) disorders, antiviral medications, and anticancer therapies. The specific configuration of the (2S)-configuration at the proline-like residue within the molecule underscores its stereochemical precision, which is critical for biological activity and selectivity.
The fluorenylmethoxycarbonyl group serves as an amino protecting group, commonly used in peptide synthesis to prevent unwanted side reactions. Its incorporation into the molecular structure suggests potential applications in the development of novel peptidomimetics, which are designed to mimic the bioactivity of natural peptides while offering improved pharmacokinetic properties. This approach is particularly relevant in the quest for more effective and targeted therapeutics.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interactions of such complex molecules with biological targets. Studies indicate that compounds featuring a piperazine scaffold can modulate various signaling pathways, making them promising candidates for therapeutic intervention. For instance, research has shown that piperazine derivatives can interact with enzymes involved in inflammation and neurodegeneration, highlighting their potential in treating conditions such as rheumatoid arthritis and Alzheimer's disease.
The acetic acid moiety at the terminal end of the molecule introduces a carboxylic acid functional group, which can participate in hydrogen bonding interactions within biological systems. This feature is particularly valuable in designing molecules that require precise positioning within active sites, such as those found in proteases or kinases. The combination of these structural elements—piperazine, fluorenylmethoxycarbonyl, and acetic acid—makes 2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperazin-1-yl}acetic acid a versatile building block for further derivatization and optimization.
In light of current research trends, there is growing interest in developing small-molecule inhibitors that can modulate protein-protein interactions (PPIs). Piperazine-based compounds have shown promise in this area due to their ability to disrupt or stabilize protein complexes involved in disease pathways. The structural complexity of CAS No. 2171191-05-0 allows for fine-tuning of its interactions with target proteins, making it a valuable asset in structure-based drug design.
Moreover, the use of fluorene derivatives has been explored for their enhanced photophysical properties, which could be leveraged in photoactivatable probes or fluorescent markers for diagnostic applications. While this compound's primary focus remains pharmaceutical development, its broader utility may extend to biotechnological innovations where fluorescence-based assays are employed.
The stereochemical integrity of the (2S)-configuration is another critical aspect that warrants attention. Enantiomeric purity is often a deciding factor in drug efficacy and safety, as different enantiomers can exhibit distinct pharmacological profiles. Advances in chiral synthesis techniques have made it possible to produce enantiomerically pure forms of complex molecules like this one, ensuring that researchers can investigate each stereoisomer's potential independently.
From a synthetic chemistry perspective, 2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperazin-1-yl}acetic acid exemplifies the sophistication achievable through multi-step organic synthesis. The integration of advanced methodologies such as transition-metal-catalyzed reactions and asymmetric transformations has enabled the construction of highly functionalized molecules like this one with remarkable precision.
The compound's relevance extends beyond academic research; it represents a tangible example of how medicinal chemistry intersects with materials science and biotechnology. As drug discovery efforts continue to evolve, compounds like this one will serve as essential tools for exploring new therapeutic modalities and improving existing treatments.
In conclusion,CAS No. 2171191-05-0 stands as a testament to the ingenuity inherent in modern chemical synthesis and its potential impact on human health. Its unique structural features—combining a piperazine core with protective Fmoc groups and an acetic acid terminal—position it as a versatile intermediate for further exploration. As research progresses, we can anticipate that insights gained from studying this compound will contribute significantly to advancements across multiple disciplines within life sciences.
2171191-05-0 (2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperazin-1-yl}acetic acid) Related Products
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)




